7-Bromo-1-Chloroisoquinoline is an organic compound classified as a halogenated isoquinoline derivative. Its molecular formula is with a molar mass of approximately 242.5 g/mol. The compound features a bromine atom at the seventh position and a chlorine atom at the first position of the isoquinoline structure, contributing to its unique chemical properties. It appears as a crystalline solid, typically yellow-brown in color, with a melting point ranging from 126°C to 128°C and is insoluble in water .
-Bromo-1-chloroisoquinoline is an organic compound, specifically a halogenated isoquinoline derivative. Research has explored various methods for its synthesis, including:
These studies also involve characterization of the synthesized 7-bromo-1-chloroisoquinoline using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, , ].
Research suggests that 7-bromo-1-chloroisoquinoline might hold potential in various scientific applications, including:
Research indicates that 7-Bromo-1-Chloroisoquinoline exhibits significant biological activities. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, the compound has shown promise in anti-cancer research, with preliminary studies suggesting cytotoxic effects against certain cancer cell lines.
Several methods have been explored for synthesizing 7-Bromo-1-Chloroisoquinoline:
7-Bromo-1-Chloroisoquinoline has several applications across different fields:
Interaction studies involving 7-Bromo-1-Chloroisoquinoline primarily focus on its effects on cytochrome P450 enzymes. The compound's ability to inhibit these enzymes can lead to significant drug-drug interactions when co-administered with other medications metabolized by the same pathways. This characteristic necessitates careful consideration during pharmaceutical development and therapeutic use . Additionally, studies examining its cytotoxicity against various cancer cell lines provide insights into its potential therapeutic applications in oncology.
Several compounds share structural similarities with 7-Bromo-1-Chloroisoquinoline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-1-Chloro-6-Methylisoquinoline | 1245647-25-9 | 0.92 |
| 6-Bromo-1-Chloroisoquinoline | 1233025-78-9 | 0.92 |
| 5-Bromoisoquinoline | 34551-41-2 | 0.89 |
| 7-Chloroisoquinoline | 205055-63-6 | 0.85 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, but what sets 7-Bromo-1-Chloroisoquinoline apart is its specific halogenation pattern, which influences its pharmacological profile and interaction potential significantly .
Corrosive;Acute Toxic;Irritant